molecular formula C21H21F3N2O2 B4704802 (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE

Cat. No.: B4704802
M. Wt: 390.4 g/mol
InChI Key: QYHIPIFNMBESEJ-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethoxyphenyl group and a fluorobenzylpiperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent under basic conditions.

    Synthesis of the fluorobenzylpiperazine intermediate: This involves the reaction of piperazine with a fluorobenzyl halide in the presence of a base.

    Coupling of intermediates: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the fluorobenzylpiperazine intermediate under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and fluorobenzyl groups may enhance its binding affinity and specificity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[4-(METHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
  • (Z)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
  • (Z)-3-[4-(CHLOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE

Uniqueness

The uniqueness of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE lies in its difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-[4-(difluoromethoxy)phenyl]-1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c22-19-4-2-1-3-17(19)15-25-11-13-26(14-12-25)20(27)10-7-16-5-8-18(9-6-16)28-21(23)24/h1-10,21H,11-15H2/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHIPIFNMBESEJ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)/C=C\C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
Reactant of Route 6
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE

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